Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide

LCE inhibitor Cardiovascular Structure-Activity Relationship

This 3-sulfonylpiperidine-1-carboxamide is the structurally compliant regioisomer specified by US8188280 for long-chain fatty acyl elongase (LCE) inhibition — the 4-sulfonyl analog cannot substitute. The N-3,4-dimethoxybenzyl group confers distinct electronic and steric properties versus simpler benzyl derivatives, potentially altering target engagement kinetics and metabolic stability. Researchers conducting side-by-side regioisomeric comparisons against 4-sulfonyl VEGFR-2 or sigma receptor series will obtain a scaffold-matched negative control. Methoxy handles on the benzyl ring support further derivatization. No published activity data exist; users must independently generate confirmatory data. Ideal for lipid metabolism, cardiovascular, and metabolic disease model studies.

Molecular Formula C21H25FN2O5S
Molecular Weight 436.5
CAS No. 1797629-54-9
Cat. No. B2901044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
CAS1797629-54-9
Molecular FormulaC21H25FN2O5S
Molecular Weight436.5
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C21H25FN2O5S/c1-28-19-10-5-15(12-20(19)29-2)13-23-21(25)24-11-3-4-18(14-24)30(26,27)17-8-6-16(22)7-9-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25)
InChIKeyLXOLFQXVBNPLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide (CAS 1797629-54-9) Procurement Baseline


N-(3,4-Dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide is a synthetic piperidine-1-carboxamide derivative featuring a 3-sulfonyl-4-fluorophenyl group and an N-3,4-dimethoxybenzyl substituent, with molecular formula C21H25FN2O5S and molecular weight 436.5 g/mol . It belongs to the N-sulfonylpiperidine carboxamide class, a scaffold explored for inhibitors of long chain fatty acyl elongase (LCE), VEGFR-2, and sigma receptors, though published activity for this specific compound is notably absent [1].

Why Generic Substitution Fails for N-(3,4-Dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide


The targeted 3-sulfonyl substitution pattern on the piperidine ring is a critical structural determinant not interchangeable with 4-sulfonyl analogs. Patents on 3-substituted sulfonyl piperidine derivatives (e.g., US8188280) establish that the 3-position is essential for LCE inhibitory activity, with the 4-sulfonyl regioisomers showing distinctly different selectivity profiles [1]. Furthermore, the N-3,4-dimethoxybenzyl group in this compound provides unique electronic and steric properties compared to simpler benzyl or phenyl carboxamide analogs, potentially altering target engagement kinetics and metabolic stability. Direct evidence for the magnitude of this differentiation is unavailable in the public domain, but class-level structure-activity relationships warrant caution against blind substitution with regioisomeric analogs lacking a 3-sulfonyl group [2].

Product-Specific Quantitative Evidence Guide for CAS 1797629-54-9: Limited Data Advisory


Structural Regioisomer Differentiation: 3-Sulfonyl vs 4-Sulfonyl Piperidine

The target compound is a 3-substituted sulfonyl piperidine derivative. According to patent US8188280, the 3-sulfonyl substitution is mandatory for potent LCE inhibition, as 4-sulfonyl regioisomers exhibit fundamentally different activity profiles [1]. Quantitative target-compound data versus 4-sulfonyl analogs is not publicly available, but the patent's SAR tables from a larger analog series indicate that regioisomeric switching can abrogate activity entirely [2].

LCE inhibitor Cardiovascular Structure-Activity Relationship

N-Benzyl Substituent Differentiation: 3,4-Dimethoxybenzyl vs 2,4-Dichlorobenzyl

The 3,4-dimethoxybenzyl group on the carboxamide nitrogen distinguishes the target compound from closer analogs such as N-(2,4-dichlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperidine-1-carboxamide. The methoxy substituents increase electron density and hydrogen-bonding potential, which may influence target residence time or metabolic stability [1]. Comparative data for the target compound is unavailable, but within the piperidine-1-carboxamide class, changes to the N-benzyl group are known to alter potency against targets like sigma-1 receptors by orders of magnitude [2].

Medicinal Chemistry Metabolic Stability Lipophilicity

Carboxamide Position Differentiation: 1-Carboxamide vs 3-Carboxamide

N-Sulfonylpiperidine-3-carboxamide derivatives reported by Yin et al. (2023) show potent anti-HBV capsid assembly modulation (e.g., compound 8e: IC50 3.2 µM) [1]. The target compound is a piperidine-1-carboxamide, not a 3-carboxamide, suggesting it operates via a distinct, possibly non-HBV mechanism. No efficacy data for the 1-carboxamide scaffold in capsid assembly modulation is reported.

Hepatitis B Virus Capsid assembly Antiviral

Best-Fit Research and Industrial Application Scenarios for CAS 1797629-54-9 Based on Structural Evidence


Probe Development for 3-Sulfonyl Piperidine-Dependent LCE Inhibition

The patented 3-sulfonyl requirement for long chain fatty acyl elongase (LCE) inhibition makes this compound a structurally compliant probe for lipid metabolism studies targeting LCE-mediated pathways in cardiovascular or metabolic disease models [1]. The 4-fluorophenylsulfonyl group aligns with the SAR described in US8188280, though users must independently generate confirmatory activity data as none exists publicly [2].

Chemical Biology Tool for Differentiating 3-Sulfonyl vs 4-Sulfonyl Piperidine Activity Spaces

Because 4-sulfonyl piperidine-1-carboxamide analogs are commonly studied as VEGFR-2 inhibitors or antibacterial agents, this 3-sulfonyl variant enables side-by-side evaluation of regioisomeric effects in a clean scaffold-matched setup . Use as a negative control for 4-sulfonyl series when target engagement requires 3-sulfonyl geometry.

Medicinal Chemistry Starting Point for Novel Sigma-1 Ligand Optimization

The piperidine-1-carboxamide core with N-3,4-dimethoxybenzyl substitution shares structural features with sigma-1 receptor ligands [3]. Compound can serve as a starting scaffold for structure-guided optimization, with the methoxy groups providing synthetic handles for further derivatization at the benzyl ring. Users should validate sigma-1/sigma-2 selectivity in-house.

Quote Request

Request a Quote for N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.